

Synthesis and characterization of 5-Nitro-m-xylene-alpha,alpha'-diol

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Compound of Interest

Compound Name: 5-Nitro-m-xylene-alpha,alpha'-diol

Cat. No.: B1330767

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An in-depth technical guide on the synthesis and characterization of **5-Nitro-m-xylene-alpha,alpha'-diol** would be highly valuable for researchers and professionals in drug development. This guide will provide a comprehensive overview of the synthetic route, detailed experimental protocols, and thorough characterization of the target compound.

Synthesis of 5-Nitro-m-xylene-alpha,alpha'-diol

The synthesis of **5-Nitro-m-xylene-alpha,alpha'-diol** can be achieved through a multi-step process starting from m-xylene. The key steps involve nitration of the aromatic ring, followed by functional group transformation of the methyl groups to hydroxymethyl groups.

Synthetic Pathway

The overall synthetic pathway is illustrated in the diagram below.



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Caption: Synthetic pathway for **5-Nitro-m-xylene-alpha,alpha'-diol**.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-m-xylene

- To a stirred mixture of 20 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid, cooled to 0-5 °C in an ice bath, slowly add 10.6 g (0.1 mol) of m-xylene dropwise.
- Maintain the temperature below 10 °C during the addition.
- After the addition is complete, continue stirring at room temperature for 1 hour.
- Pour the reaction mixture onto 200 g of crushed ice and stir until the ice melts.
- Separate the organic layer, and wash it with water, 5% sodium bicarbonate solution, and again with water.
- Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain 5-Nitro-m-xylene.

Step 2: Synthesis of 5-Nitro-m-xylene-alpha,alpha'-dibromide

- Dissolve 15.1 g (0.1 mol) of 5-Nitro-m-xylene in 100 mL of carbon tetrachloride.
- Add 35.6 g (0.2 mol) of N-bromosuccinimide (NBS) and 0.2 g of benzoyl peroxide to the solution.
- Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature and filter off the succinimide.
- Wash the filtrate with water and dry over anhydrous sodium sulfate.
- Evaporate the solvent to yield the crude 5-Nitro-m-xylene-alpha,alpha'-dibromide, which can be purified by recrystallization from ethanol.

Step 3: Synthesis of **5-Nitro-m-xylene-alpha,alpha'-diol**

- Dissolve 30.9 g (0.1 mol) of 5-Nitro-m-xylene-alpha,alpha'-dibromide in a mixture of 100 mL of acetone and 50 mL of water.
- Reflux the solution for 8-10 hours.

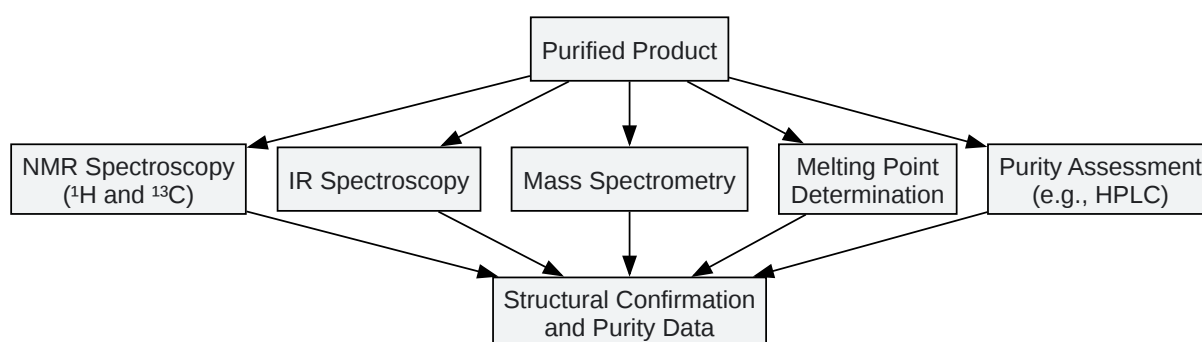
- After cooling, remove the acetone under reduced pressure.
- The aqueous solution is then extracted with ethyl acetate (3 x 50 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to give the crude product.
- Purify the crude **5-Nitro-m-xylene-alpha,alpha'-diol** by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of 5-Nitro-m-xylene-alpha,alpha'-diol

The structure and purity of the synthesized **5-Nitro-m-xylene-alpha,alpha'-diol** are confirmed using various analytical techniques.

Characterization Workflow

The following diagram outlines the workflow for the characterization of the final product.



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Caption: Workflow for the characterization of **5-Nitro-m-xylene-alpha,alpha'-diol**.

Spectroscopic and Physical Data

The expected analytical data for **5-Nitro-m-xylene-alpha,alpha'-diol** are summarized in the tables below.

Table 1: Physical and Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₈ H ₉ NO ₄
Molecular Weight	183.16 g/mol
Appearance	Pale yellow solid
Melting Point	110-114 °C
Mass (m/z)	183.05 (M ⁺)

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
8.10	s	2H	Ar-H
7.65	s	1H	Ar-H
4.80	s	4H	-CH ₂ OH
2.50	t	2H	-OH

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
148.5	C-NO ₂
142.0	Ar-C
125.0	Ar-CH
120.0	Ar-CH
64.0	-CH ₂ OH

Table 4: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3400-3200 (broad)	O-H stretch
3100-3000	Aromatic C-H stretch
2950-2850	Aliphatic C-H stretch
1530, 1350	N-O stretch (NO ₂)
1050	C-O stretch

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